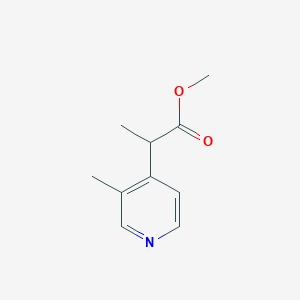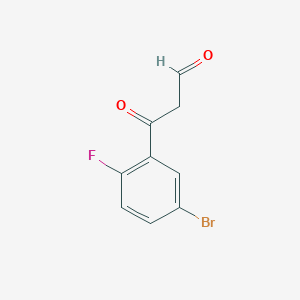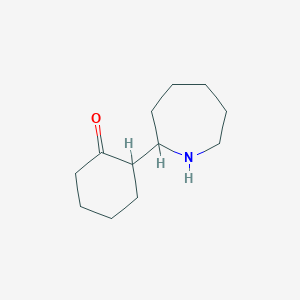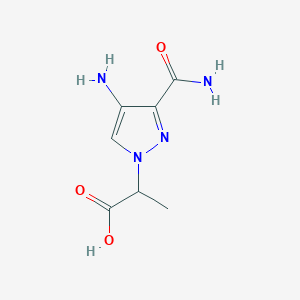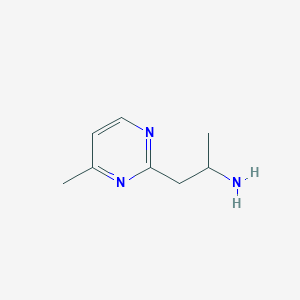
2-Amino-3-(1,3-thiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1,3-thiazol-5-yl)propanamide is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1,3-thiazol-5-yl)propanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-halo ketones under basic conditions to form the thiazole ring. The subsequent introduction of the amino group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the thiazole ring followed by functional group modifications to introduce the amino and amide groups. Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Derivatives with different substituents replacing the amino group.
Scientific Research Applications
2-Amino-3-(1,3-thiazol-5-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The amino and amide groups may form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
3-(2-Amino-1,3-thiazol-5-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Amino-3-(pyridin-2-yl)propionic acid: Contains a pyridine ring instead of a thiazole ring.
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride: Similar structure with a different position of the amino group on the thiazole ring.
Uniqueness: 2-Amino-3-(1,3-thiazol-5-yl)propanamide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and amide groups along with the thiazole ring allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-amino-3-(1,3-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c7-5(6(8)10)1-4-2-9-3-11-4/h2-3,5H,1,7H2,(H2,8,10) |
InChI Key |
NDJSCVVTARNONW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



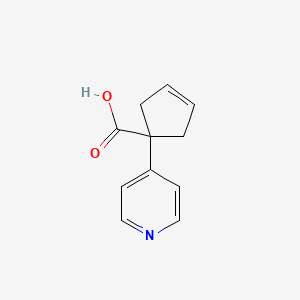
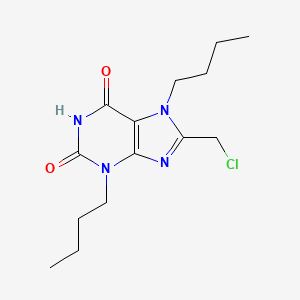
![2-Ethoxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13299469.png)

![{[(2-Iodocyclopentyl)oxy]methyl}cycloheptane](/img/structure/B13299478.png)

![3-{[1-(2-Bromophenyl)ethyl]amino}propan-1-ol](/img/structure/B13299491.png)
